(4aR*,8aR*)-7-(2,5-dimethyl-3-furoyl)-4a-hydroxy-N,N-dimethyloctahydro-2,7-naphthyridine-2(1H)-sulfonamide
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Overview
Description
Sulfonamide compounds are significant in various fields due to their diverse chemical and biological activities. They form the core structure of many synthetic and natural compounds with considerable biological significance. The compound , due to its structural complexity, is expected to exhibit unique chemical and physical properties that merit detailed study.
Synthesis Analysis
The synthesis of complex sulfonamide compounds often involves multi-step reactions, including sulfonylation, nucleophilic substitution, and cyclization processes. For instance, the synthesis of similar sulfonamide derivatives has been achieved through reactions involving intermediate aziridine precursors and nucleophilic ring opening, followed by specific functional group transformations (Basuli et al., 2012).
Molecular Structure Analysis
The detailed molecular structure of sulfonamide derivatives can be elucidated using techniques such as X-ray diffraction, NMR, and DFT studies. For example, the structural and electronic properties of a related sulfonamide compound were comprehensively analyzed using DFT, revealing insights into its stability, charge distribution, and molecular orbitals (Sarojini et al., 2012).
Chemical Reactions and Properties
Sulfonamide compounds participate in various chemical reactions, including sulfenylation, ligand-coupling reactions, and nucleophilic substitution. These reactions can significantly alter the compound's chemical properties and functionality. For instance, N-hydroxy sulfonamides have been used as sulfenylating agents, indicating the potential reactivity of sulfonamide derivatives in creating structurally diverse thioethers (Wang et al., 2017).
properties
IUPAC Name |
(4aR,8aR)-7-(2,5-dimethylfuran-3-carbonyl)-4a-hydroxy-N,N-dimethyl-3,4,5,6,8,8a-hexahydro-1H-2,7-naphthyridine-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O5S/c1-12-9-15(13(2)25-12)16(21)19-7-5-17(22)6-8-20(11-14(17)10-19)26(23,24)18(3)4/h9,14,22H,5-8,10-11H2,1-4H3/t14-,17-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNYFEMCHWWXIFP-RHSMWYFYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCC3(CCN(CC3C2)S(=O)(=O)N(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(O1)C)C(=O)N2CC[C@]3(CCN(C[C@H]3C2)S(=O)(=O)N(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4aR,8aR)-7-(2,5-dimethylfuran-3-carbonyl)-4a-hydroxy-N,N-dimethyl-3,4,5,6,8,8a-hexahydro-1H-2,7-naphthyridine-2-sulfonamide |
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